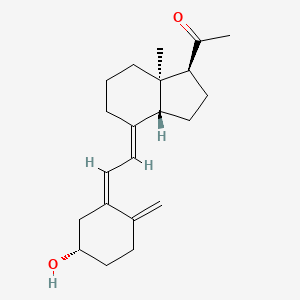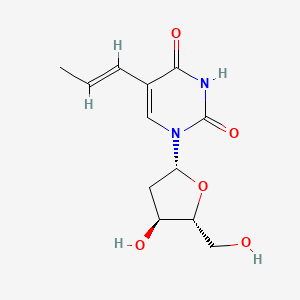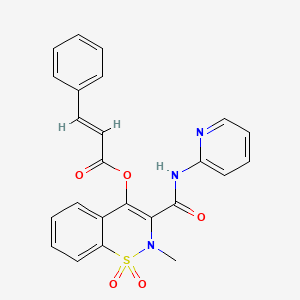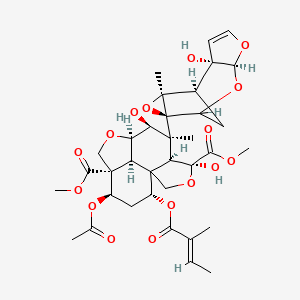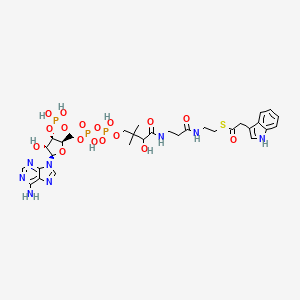
S-2-(indol-3-yl)acetyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-(Indol-3-yl)acetyl-CoA is an organic molecule.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Metabolic Pathways
- The N-acetylation of heterocyclic amines, including Trp-P-2, is facilitated by liver cytosols using acetyl-CoA as an acetyl donor. This process exhibits significant species differences and suggests a unique metabolic activation pathway for these amines, differing from non-heterocyclic aromatic amine carcinogens (Shinohara et al., 1984).
- Acetyl-CoA plays a central role in metabolism, influencing the activity and specificity of various enzymes and controlling key cellular processes, such as energy metabolism and autophagy, through its impact on protein acetylation (Pietrocola et al., 2015).
- Sir2-dependent activation of Acetyl-CoA Synthetase by deacetylation of active lysine is a crucial posttranslational regulatory mechanism, highlighting the significance of acetyl-CoA in enzyme functionality (Starai et al., 2002).
Synthetic Applications
- The one-pot synthesis of pharmaceutically relevant compounds, like bis(indol-3-yl)indolin-2-ones, utilizes acetyl-CoA derivatives, showcasing its utility in eco-friendly and efficient synthetic pathways (Brahmachari & Banerjee, 2014).
- In the synthesis of 3,3-bis(indol-3-yl)indolin-2-ones and related compounds, acetyl-CoA derivatives serve as key intermediates, emphasizing their role in facilitating complex organic reactions (Brahmachari & Banerjee, 2014).
Metabolic Engineering
- Acetyl-CoA is a pivotal molecule in metabolic engineering efforts, especially in microbial cell factories like Saccharomyces cerevisiae and Escherichia coli. Its manipulation can significantly enhance the production of biotechnologically relevant molecules (Krivoruchko et al., 2015).
- Production of (S)-3-hydroxybutyrate in yeast via metabolic engineering involves pathways originating from acetyl-CoA, demonstrating its importance in synthetic biology for the creation of biodegradable polymers and fine chemicals (Yun et al., 2015).
Pharmaceutical Development
- Synthesis and evaluation of novel indole-3-acetic acid analogues, which involve acetyl-CoA derivatives, have shown significant antioxidant activities. This underscores the potential of acetyl-CoA in the development of therapeutic agents (Naik et al., 2011).
Eigenschaften
Molekularformel |
C31H43N8O17P3S |
|---|---|
Molekulargewicht |
924.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(1H-indol-3-yl)ethanethioate |
InChI |
InChI=1S/C31H43N8O17P3S/c1-31(2,26(43)29(44)34-8-7-21(40)33-9-10-60-22(41)11-17-12-35-19-6-4-3-5-18(17)19)14-53-59(50,51)56-58(48,49)52-13-20-25(55-57(45,46)47)24(42)30(54-20)39-16-38-23-27(32)36-15-37-28(23)39/h3-6,12,15-16,20,24-26,30,35,42-43H,7-11,13-14H2,1-2H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,36,37)(H2,45,46,47)/t20-,24-,25-,26?,30-/m1/s1 |
InChI-Schlüssel |
WXOGUAPLOCTRFO-BOJFXZHGSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CNC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15E,17E,19E,21E)-23-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1233298.png)

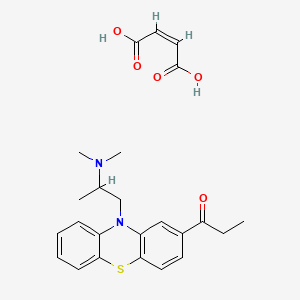
![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)



